Chymase-IN-2
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Overview
Description
Chymase-IN-2 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in mast cells. Chymase plays a crucial role in various physiological and pathological processes, including the conversion of angiotensin I to angiotensin II, degradation of the extracellular matrix, and activation of cytokines and growth factors . This compound has garnered significant interest due to its potential therapeutic applications in treating cardiovascular diseases, fibrosis, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chymase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification methods, and quality control measures to produce large quantities of the compound with consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of this compound during production .
Chemical Reactions Analysis
Types of Reactions
Chymase-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in the formation of various substituted derivatives with altered biological activity .
Scientific Research Applications
Chymase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of chymase in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of chymase in mast cells and other tissues.
Industry: Utilized in the development of new drugs and therapeutic agents targeting chymase-related pathways.
Mechanism of Action
Chymase-IN-2 exerts its effects by selectively binding to the active site of chymase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, a key step in the regulation of blood pressure and fluid balance. Additionally, this compound blocks the degradation of the extracellular matrix and the activation of cytokines and growth factors, which are involved in inflammation and tissue remodeling . The molecular targets of this compound include the catalytic residues of chymase, which are essential for its proteolytic activity .
Comparison with Similar Compounds
Chymase-IN-2 can be compared with other chymase inhibitors such as SUN-C8257, BCEAB, NK3201, and TEI-E548. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and selectivity . This compound is unique due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
List of Similar Compounds
- SUN-C8257
- BCEAB
- NK3201
- TEI-E548
Properties
Molecular Formula |
C19H15ClF2NO3PS |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
[1-(5-chloro-1-benzothiophen-3-yl)-2-[[(E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-methylphosphinic acid |
InChI |
InChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+ |
InChI Key |
SEXLHAASDZPHOM-VOTSOKGWSA-N |
SMILES |
CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O |
Isomeric SMILES |
CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N/C=C/C3=CC(=C(C=C3)F)F)O |
Canonical SMILES |
CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O |
Synonyms |
Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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